3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a chemical compound characterized by the molecular formula . It is notable for its applications in scientific research, particularly in drug discovery and organic synthesis. The compound features a bromine atom and a nitro group attached to a pyridine ring, which contributes to its reactivity and versatility in various chemical reactions.
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine falls under the category of nitropyridines, which are known for their biological activity and utility in synthetic organic chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine typically involves the bromination of N,N-diethyl-5-nitropyridin-2-amine. This can be achieved using bromine or other brominating agents in suitable solvents. The reaction conditions must be optimized to ensure high yields and purity of the final product.
The molecular structure of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine can be represented using various notations, including:
CCN(CC)C1=C(C=C(C=N1)[N+](=O)[O-])Br
InChI=1S/C9H12BrN3O2/c1-3-12(4-2)9-8(10)5-7(6-11-9)13(14)15/h5-6H,3H2,1-2H3
The molecular weight of this compound is approximately 274.11 g/mol. The compound's density is predicted to be around , with a boiling point estimated at .
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
Key physical properties include:
The compound exhibits typical reactivity associated with nitropyridines, including:
These properties make it suitable for further functionalization in synthetic applications .
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is primarily used in:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: